3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
CAS No.: 1500174-24-2
Cat. No.: VC2875566
Molecular Formula: C9H11N3OS
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1500174-24-2 |
|---|---|
| Molecular Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 5-(4-methoxythiophen-2-yl)-2-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N3OS/c1-12-9(10)4-7(11-12)8-3-6(13-2)5-14-8/h3-5H,10H2,1-2H3 |
| Standard InChI Key | BFIQIVJASLVJQE-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC(=CS2)OC)N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC(=CS2)OC)N |
Introduction
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines both thiophene and pyrazole rings, making it a compound of interest in medicinal chemistry and materials science. The thiophene ring is substituted with a methoxy group, while the pyrazole ring contains a methyl group.
Synthesis and Chemical Reactions
The synthesis of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. This process can involve multiple steps, including condensation and reduction reactions, similar to those used in the synthesis of other pyrazole derivatives .
Types of Reactions
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Condensation Reactions: These are used to form the initial rings.
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Coupling Reactions: These are crucial for linking the thiophene and pyrazole rings.
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Reduction Reactions: These may be involved in the final stages of synthesis to achieve the desired functional groups.
In Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its ability to interact with specific molecular targets such as enzymes or receptors. The methoxy and pyrazole groups can facilitate binding, potentially leading to inhibition or activation of enzymatic activity.
In Materials Science
In materials science, the electronic properties of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine are influenced by conjugation between the thiophene and pyrazole rings. This affects conductivity and electrochromic behavior, making it useful for developing new materials with specific electronic properties.
Safety and Hazards
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GHS Classification:
Research Findings and Future Directions
Research on 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is ongoing, with a focus on its potential applications in both medicinal chemistry and materials science. Further studies are needed to fully explore its properties and potential uses.
Table: Potential Applications
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Enzyme or receptor interaction |
| Materials Science | Conductivity and electrochromic behavior |
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